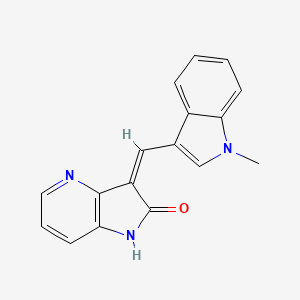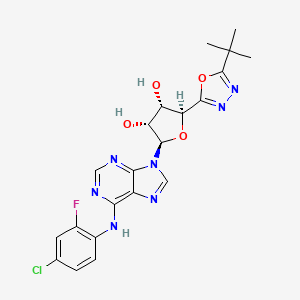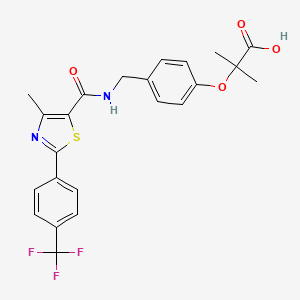
芬普罗斯他烯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
芬普罗斯坦是前列腺素F2α的合成类似物,主要用于兽医。 它以其长效特性而闻名,并被用于诱导育肥母牛的流产以及诱导母猪和母猪的产仔 . 芬普罗斯坦的化学式为C23H30O6,分子量为402.487 g/mol .
科学研究应用
作用机制
芬普罗斯坦通过模仿前列腺素F2α的作用来发挥其作用。它与子宫中的前列腺素受体结合,导致子宫肌肉收缩。这种作用有助于诱导动物的流产或产仔。 分子靶标包括前列腺素受体,参与的途径主要与子宫收缩的调节有关 .
类似化合物:
前列腺素F2α: 芬普罗斯坦的天然类似物。
克罗普罗斯坦: 另一种用于兽医学的合成前列腺素类似物。
地诺前列酮: 具有类似应用的前列腺素类似物。
比较: 芬普罗斯坦以其长效特性而独一无二,与其他前列腺素类似物相比,它能提供更持久的作用。 这使其在需要持续作用的兽医应用中特别有用 .
生化分析
Biochemical Properties
The exact role of Fenprostalene in biochemical reactions is not fully known. As a synthetic analog of prostaglandin F2 Alpha, it may interact with various enzymes, proteins, and other biomolecules in a manner similar to prostaglandins. Prostaglandins are known to interact with a variety of enzymes and proteins, including those involved in inflammation and pain perception .
Cellular Effects
The cellular effects of Fenprostalene are not well-documented. Prostaglandins, which Fenprostalene is an analog of, are known to have wide-ranging effects on various types of cells and cellular processes. They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
As an analog of prostaglandin F2 Alpha, it may exert its effects at the molecular level through similar mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is described as a long-acting prostaglandin F2 Alpha analog .
Dosage Effects in Animal Models
There is currently limited information available on the effects of different dosages of Fenprostalene in animal models .
Metabolic Pathways
As a prostaglandin analog, it may be involved in similar metabolic pathways as prostaglandins .
Transport and Distribution
As a small molecule, it may be able to pass through cell membranes and distribute throughout the body .
Subcellular Localization
As a small molecule, it may be able to diffuse across membranes and localize to various compartments within the cell .
准备方法
合成路线和反应条件: 芬普罗斯坦是通过一系列化学反应合成的,这些反应涉及前列腺素F2α的修饰。 合成路线通常包括用特定试剂酯化前列腺素F2α以产生芬普罗斯坦 .
工业生产方法: 在工业环境中,芬普罗斯坦通过将其配制在聚乙二醇-400 (PEG-400) 中并皮下或肌肉注射来生产。 这种配制有助于控制吸收速率并延长化合物的半衰期 .
化学反应分析
反应类型: 芬普罗斯坦会发生各种化学反应,包括:
氧化: 芬普罗斯坦在特定条件下可以被氧化,导致形成各种降解产物.
还原: 该化合物也可以发生还原反应,但这些反应不太常见。
取代: 芬普罗斯坦可以参与取代反应,尤其是在强亲核试剂的存在下。
常用试剂和条件:
氧化: 常用的氧化剂包括过氧化氢和高锰酸钾。
还原: 可以使用氢化铝锂等还原剂。
取代: 通常使用甲醇钠等强亲核试剂。
形成的主要产物: 从这些反应形成的主要产物取决于使用的特定条件和试剂。 例如,芬普罗斯坦在 PEG-400 中的氧化会导致各种降解产物 .
相似化合物的比较
Prostaglandin F2 alpha: The natural analog of fenprostalene.
Cloprostenol: Another synthetic prostaglandin analog used in veterinary medicine.
Dinoprost: A prostaglandin analog with similar applications.
Comparison: Fenprostalene is unique due to its long-acting properties, which provide prolonged effects compared to other prostaglandin analogs. This makes it particularly useful in veterinary applications where sustained action is required .
属性
CAS 编号 |
69381-94-8 |
|---|---|
分子式 |
C23H30O6 |
分子量 |
402.5 g/mol |
InChI |
InChI=1S/C23H30O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h3-7,9-10,13-14,17,19-22,24-26H,8,11-12,15-16H2,1H3/b14-13+/t2?,17-,19-,20?,21?,22-/m1/s1 |
InChI 键 |
BYNHBQROLKAEDQ-CSBHJGMLSA-N |
SMILES |
COC(=O)CCC=C=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)O)O)O |
手性 SMILES |
COC(=O)CCC=C=CC[C@H]1C(C[C@H](C1/C=C/[C@H](COC2=CC=CC=C2)O)O)O |
规范 SMILES |
COC(=O)CCC=C=CCC1C(CC(C1C=CC(COC2=CC=CC=C2)O)O)O |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
fenprostalene methyl 7-(3,5-dihydroxy-2-(3-hydroxy-4-phenoxy-1-butenyl)cyclopentyl)-4,5-heptadienoate Synchrocept B |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does fenprostalene interact with its target and what are the downstream effects?
A1: Fenprostalene acts as a PGF2α agonist, binding to and activating PGF2α receptors (FP receptors) primarily located on the plasma membrane of target cells [, ]. This binding initiates a cascade of intracellular events, leading to:
- Luteolysis: In the ovaries, fenprostalene binding to FP receptors on luteal cells causes functional and structural regression of the corpus luteum (CL) [, , , ]. This leads to a decline in progesterone levels, removing the negative feedback on the hypothalamic-pituitary-ovarian axis, and facilitating a return to estrus [, , ].
- Uterine Contractions: Fenprostalene also stimulates smooth muscle contraction in the uterus (myometrium) [, ]. This action contributes to its use in facilitating expulsion of uterine contents, such as in cases of retained fetal membranes or induced abortion [, , , ].
Q2: What is the molecular formula and weight of fenprostalene?
A2: The molecular formula of fenprostalene is C23H36O5, and its molecular weight is 392.5 g/mol.
Q3: Is there any available spectroscopic data for fenprostalene?
A3: While specific spectroscopic data (e.g., NMR, IR) for fenprostalene was not directly provided in the provided research papers, these techniques are commonly employed for structural characterization of organic compounds like fenprostalene.
Q4: What can you tell us about fenprostalene's performance and applications under various conditions?
A4: Fenprostalene has been formulated for both intramuscular (IM) and subcutaneous (SC) administration [, ]. Research indicates its efficacy is influenced by the formulation and route of administration, which affect its absorption and elimination rates [, , ].
Q5: How stable is fenprostalene in different formulations?
A5: Fenprostalene dissolved in polyethylene glycol 400 (PEG 400) degrades through a process linked to the autoxidation of PEG 400 itself []. This degradation involves the reaction of fenprostalene with reactive peroxide intermediates formed during PEG 400 oxidation. Adding antioxidants effectively slows down fenprostalene degradation in this formulation [].
Q6: Does fenprostalene have any known catalytic properties?
A6: Fenprostalene is not known to possess catalytic properties. Its primary mode of action is through binding and activating FP receptors, not by catalyzing chemical reactions.
Q7: Has computational chemistry been used to study fenprostalene?
A7: While the provided research papers do not delve into specific computational chemistry studies on fenprostalene, such techniques could be valuable for exploring its molecular interactions, receptor binding, and potential for structural modifications.
Q8: What is known about the structure-activity relationship of fenprostalene?
A8: Fenprostalene is a synthetic analog of PGF2α, designed for increased stability and prolonged duration of action [, ]. While specific SAR studies were not detailed in the provided papers, it's known that even minor structural modifications to prostaglandins can significantly impact their activity, potency, and receptor subtype selectivity [].
Q9: Are there specific formulation strategies to improve fenprostalene's stability, solubility, or bioavailability?
A9: Incorporating antioxidants into PEG 400 formulations can enhance fenprostalene stability []. Further research could explore alternative delivery systems, such as microparticles or nanoparticles, to potentially improve solubility, bioavailability, and target specificity.
Q10: How is fenprostalene absorbed, distributed, metabolized, and excreted (ADME)?
A11: Fenprostalene is primarily eliminated through urine and feces [, , ]. Absorption and elimination rates are affected by the route of administration and formulation, with SC injection in PEG 400 resulting in slower absorption and a longer half-life compared to IM administration or aqueous formulations [, , ].
Q11: What is known about the in vivo activity and efficacy of fenprostalene?
A12: Fenprostalene effectively induces luteolysis in various species, including cows [, , , ], heifers [, , , ], mares [, ], sows [], and bitches []. It has demonstrated efficacy in synchronizing estrus [, , , , , ] and terminating pregnancy [, ].
Q12: Has fenprostalene's efficacy been evaluated in cell-based assays or animal models?
A13: Yes, the provided research papers describe various in vivo studies using animal models, primarily cattle, pigs, and dogs, to assess the efficacy of fenprostalene for inducing luteolysis, synchronizing estrus, terminating pregnancy, and treating retained fetal membranes [, , , , , , , , , , , , , , , , , , , , , , , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


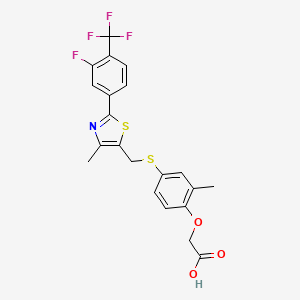

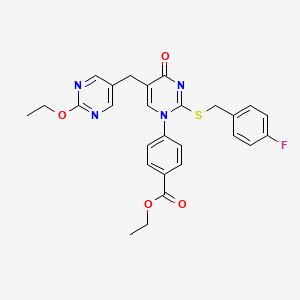
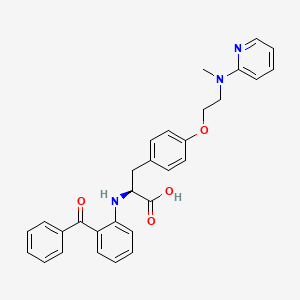
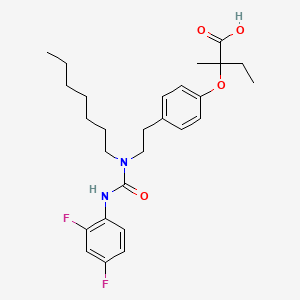
![2-[4-[3-[2-(2-Chloro-6-fluorophenyl)ethyl-[(2,3-dichlorophenyl)carbamoyl]amino]propyl]phenoxy]-2-methylpropanoic acid](/img/structure/B1672453.png)
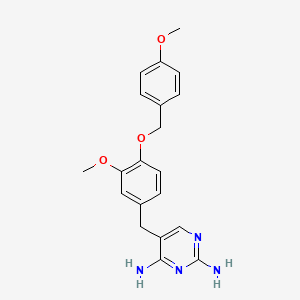
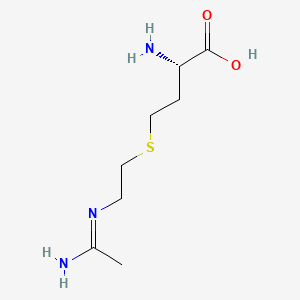
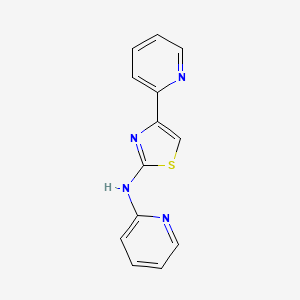
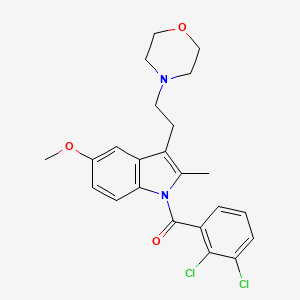
![(2S)-3-[4-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]phenyl]-2-[[(Z)-4-oxo-4-phenylbut-2-en-2-yl]amino]propanoic acid](/img/structure/B1672464.png)
